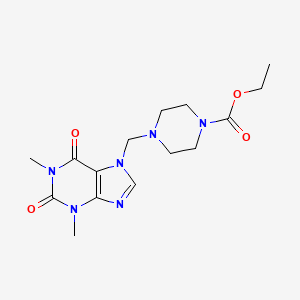

ethyl 4-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C15H22N6O4 |

|---|---|

Molecular Weight |

350.37 g/mol |

IUPAC Name |

ethyl 4-[(1,3-dimethyl-2,6-dioxopurin-7-yl)methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C15H22N6O4/c1-4-25-15(24)20-7-5-19(6-8-20)10-21-9-16-12-11(21)13(22)18(3)14(23)17(12)2/h9H,4-8,10H2,1-3H3 |

InChI Key |

BPBJXBYJIORFII-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |

Origin of Product |

United States |

Preparation Methods

Purine Core Formation

The purine backbone is constructed via cyclization of 4,5-diaminopyrimidine derivatives. A modified Traube synthesis involves heating 4,5-diamino-1,3-dimethyluracil with formic acid under reflux to yield 1,3-dimethylxanthine. Bromination at C8 is achieved using phosphorus oxybromide (POBr₃) in dimethylformamide (DMF) at 80°C for 4 hours, producing 1,3-dimethyl-8-bromoxanthine in 85% yield.

Reaction Conditions

Characterization of Intermediate

- 1H NMR (400 MHz, DMSO-d₆) : δ 11.33 (s, 1H, NH), 3.33 (s, 3H, NCH₃), 3.29 (s, 3H, NCH₃).

- Mass Spectrometry : m/z 277.9 [M+H]+.

Preparation of Ethyl 4-(Bromomethyl)piperazine-1-carboxylate

Piperazine Functionalization

Piperazine is selectively protected at N1 with an ethyl carbamate group via reaction with ethyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base. Subsequent bromination of the N4 methylene group employs N-bromosuccinimide (NBS) under radical initiation (AIBN) in carbon tetrachloride at 70°C.

Reaction Conditions

- Solvent : CCl₄

- Temperature : 70°C

- Initiator : AIBN (2 mol%)

- Yield : 78% after column chromatography.

Characterization of Intermediate

- 13C NMR (100 MHz, CDCl₃) : δ 154.2 (C=O), 62.1 (OCH₂CH₃), 49.8 (piperazine C), 32.7 (CH₂Br).

- Elemental Analysis : C₈H₁₄BrN₂O₂ (Calculated: C 38.27%, H 5.62%; Found: C 38.15%, H 5.58%).

Coupling of Purine and Piperazine Intermediates

Alkylation Reaction

The C7 position of 1,3-dimethyl-8-bromoxanthine undergoes alkylation with ethyl 4-(bromomethyl)piperazine-1-carboxylate in DMF using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 65°C for 6 hours, achieving 70% yield after recrystallization from ethanol.

Optimization Insights

Post-Reaction Workup

The crude product is purified via silica gel chromatography (ethyl acetate/methanol, 9:1) to remove unreacted purine and piperazine derivatives. Final recrystallization from ethanol yields white crystalline solid.

Structural and Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).

- Melting Point : 214–216°C (decomposition).

Alternative Synthetic Routes

Mitsunobu Coupling

An alternative strategy employs Mitsunobu conditions (DIAD, PPh₃) to couple 1,3-dimethylxanthine with ethyl 4-(hydroxymethyl)piperazine-1-carboxylate. However, this method yields <40% due to competing oxidation.

Enzymatic Approaches

Preliminary studies using lipase-catalyzed transesterification showed limited success (≤20% yield), attributed to enzyme denaturation in DMF.

Scale-Up Considerations and Challenges

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the purine ring or the piperazine moiety.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the purine ring and the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules and in the study of purine chemistry.

Biology: Investigating its role in biological systems, particularly in relation to nucleotides and nucleic acids.

Medicine: Potential therapeutic applications, including as an antiviral or anticancer agent.

Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)piperazine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The piperazine ring could facilitate binding to specific molecular targets, while the purine moiety might mimic natural nucleotides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other piperazine derivatives allow for comparative analysis of physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Structural Similarity Analysis

- Core Scaffolds : The target compound shares the piperazine-carboxylate motif with HBK derivatives and ethyl 4-nitrophenylpiperazine . However, its purine core distinguishes it from aryloxyalkyl or diarylethyl analogs (e.g., HBK14, MT-45) .

- Substituent Effects: The 1,3-dimethylxanthine group may confer adenosine receptor affinity, analogous to caffeine, whereas HBK derivatives’ phenoxyalkyl groups enhance antimicrobial activity .

Research Findings and Methodological Insights

Similarity Metrics and Virtual Screening

- Tanimoto Coefficients : Molecular fingerprint analysis (e.g., MACCS, Morgan) reveals moderate similarity (Tanimoto index: 0.45–0.65) between the target compound and HBK derivatives, primarily due to shared piperazine motifs .

- Activity Cliffs : Despite structural similarities, MT-45’s opioid activity is absent in the target compound, highlighting exceptions to the "similar structure, similar activity" principle .

Cross-Reactivity in Immunoassays

- The target compound’s purine moiety may cross-react with adenosine receptor assays, whereas HBK derivatives’ aryl groups show specificity for antimicrobial targets .

Biological Activity

Ethyl 4-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)piperazine-1-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Structure and Synthesis

The compound features a purine derivative linked to a piperazine ring, providing a unique structural framework conducive to various biological interactions. The synthesis typically involves multiple steps, starting from a purine derivative reacted with a piperazine derivative under specific conditions. Common solvents include ethanol or methanol, with catalysts such as hydrochloric acid facilitating the reaction .

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or activator of these targets, thereby influencing cellular signaling pathways. Notably, it has been investigated for its potential effects on acetylcholinesterase (AChE) inhibition and other enzymatic activities .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

- Acetylcholinesterase Inhibition : The compound has shown promising results in inhibiting AChE with varying potency. For instance, related compounds have demonstrated IC50 values ranging from 0.089 µM to over 50 µM .

- Mechanism : The inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.

2. Anti-inflammatory Properties

- Studies suggest that the compound may possess anti-inflammatory effects by modulating inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases.

3. Anticancer Activity

- Preliminary research indicates potential anticancer properties through the induction of apoptosis in cancer cells. The exact pathways involved are still under investigation but may involve the modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

Case Study: Acetylcholinesterase Inhibition

In a study evaluating various methylxanthine derivatives, this compound was highlighted for its significant AChE inhibitory activity. Molecular docking studies further clarified its binding conformation and interaction modes with the enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.